molecular formula C6H14O2 B042023 2-tert-Butoxyethanol CAS No. 7580-85-0

2-tert-Butoxyethanol

Cat. No. B042023
CAS RN: 7580-85-0
M. Wt: 118.17 g/mol
InChI Key: BDLXTDLGTWNUFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-tert-Butoxyethanol and related compounds involves various chemical reactions, including condensation and hydrolysis processes. For example, tert-butoxysilanols, which share similar tert-butoxy groups, are synthesized through the reaction of SiCl4 or (Cl3Si)2O with t-BuOK, followed by hydrolysis to afford high yields of the product (Beckmann et al., 2003). This methodology provides insight into the general approach for synthesizing tert-butoxy-related compounds.

Molecular Structure Analysis

The molecular structure of 2-tert-Butoxyethanol and similar compounds is characterized by advanced techniques such as X-ray diffraction and NMR spectroscopy. The crystal and molecular structures of tert-butoxysilanols, for instance, demonstrate the incorporation of tert-butoxy groups into the hydrogen bonding, which is crucial for understanding the structural features of 2-tert-Butoxyethanol (Beckmann et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving 2-tert-Butoxyethanol and its derivatives are diverse. For example, tert-butyl hypofluorite reactions with olefins form beta-fluoro-tert-butoxy compounds, showcasing the compound's reactivity and potential for functionalization in organic synthesis (Appelman et al., 1993).

Physical Properties Analysis

The physical properties of 2-tert-Butoxyethanol, such as boiling point, melting point, and solubility, are critical for its application in various industries. While specific data on 2-tert-Butoxyethanol was not directly found, analogous compounds provide a reference point for understanding the physical behavior of such molecules.

Chemical Properties Analysis

The chemical properties of 2-tert-Butoxyethanol, including reactivity, stability, and functional group behavior, are essential for its utility as a solvent and intermediate in chemical synthesis. For instance, the synthesis and reactivity of tert-butyl hypofluorite indicate the potential chemical behavior of tert-butoxy derivatives (Appelman et al., 1993).

Scientific Research Applications

  • Intermolecular Interactions : In mixtures with dimethyl sulfoxide and water, 2-tert-Butoxyethanol enhances the hydrogen-bonded network of water, affecting its structure and dynamics (Westh & Koga, 1996).

  • Toxicology and Carcinogenicity : Advances in the study of its metabolism, absorption, and toxicity have shed light on its potential carcinogenicity, although evidence remains limited (Liu & Zhang, 2021).

  • Health Effects : Exposure can cause retinal degeneration and thrombosis in rats, indicating potential health risks (Nyska, Maronpot, & Ghanayem, 1999).

  • Pharmacokinetics : Studies show that inhaled 2-tert-Butoxyethanol does not accumulate in the body, suggesting its use in occupational solvent exposure simulations (Johanson, 1986).

  • Carcinogenic Evaluation : Formaldehyde is identified as carcinogenic, while 2-tert-Butoxyethanol is not classifiable due to limited evidence (Cogliano et al., 2005).

  • Solution Behavior : Studies on its solution behavior with other substances show significant insights into molecular interactions and aggregate structures (D'arrigo, Giordano, & Teixeira, 1997).

  • Toxicokinetic Modeling : A model simulating its behavior and metabolites in different species after long-term exposure highlights the need for improved monitoring (Lee, Dill, Chou, & Roycroft, 1998).

  • Immunology : It can provoke an autoimmune response against red blood cells, reducing lymphoid tissue (Chereshnev, Kosareva, Samodelkin, & Sivakova, 2014).

  • Hydration Structure : Hydrated water molecules form a self-organized structure on the micelle surface of 2-tert-Butoxyethanol in solution, varying with temperature and concentration (Arikawa, Nagai, & Tanaka, 2009).

  • Biomonitoring : Total butoxyacetic acid in urine is suggested as the preferred biomarker for monitoring exposure (Jones & Cocker, 2003).

  • Dermal Absorption and Metabolism : Human dermal absorption is lower compared to rats, but the rapid penetration through skin indicates significant systemic exposure (Lockley, Howes, & Williams, 2004).

  • Extraction Efficiency : Di-n-butyl ether has higher selectivity for extracting it from aqueous solutions compared to other solvents (Bartolomé, Pazos, & Coca, 1990).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLXTDLGTWNUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63663-09-2
Record name Poly(oxy-1,2-ethanediyl), α-(1,1-dimethylethyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63663-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4073384
Record name Ethanol, 2-(1,1-dimethylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butoxyethanol

CAS RN

7580-85-0
Record name Ethylene glycol mono-tert-butyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7580-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-tert-butoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007580850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(1,1-dimethylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-(1,1-dimethylethoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.495
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
C Wohlfarth, C Wohlfarth - Optical Constants: Supplement to volume III/47, 2017 - Springer
Refractive index of 2-tert-butoxyethanol … Refractive index of 2-tert-butoxyethanol … 2-tert-butoxyethanol …
Number of citations: 0 link.springer.com
C Wohlfarth - Static Dielectric Constants of Pure Liquids and Binary …, 2015 - Springer
Static dielectric constant of 2-tert-butoxyethanol … Static dielectric constant of 2-tert-butoxyethanol … 2-tert-butoxyethanol …
Number of citations: 0 link.springer.com
H Kawaji, T Tojo, T Atake - Netsu Sokutei, 2002 - jstage.jst.go.jp
… 2-tert-butoxyethanol の結果をFig. 7に 示す.同様な結果が 2-n-butoxyethanol でも得られ, 複素… 広が りを表す βが2-n-butoxyethanol より2-tert-butoxyethanol の方が小 さいことが明らかとなった.…
Number of citations: 1 www.jstage.jst.go.jp
TP Iglesias, ÂFS Santos, FJV Santos… - Physical Chemistry …, 2012 - pubs.rsc.org
… Limiting dipole moment values for 2-tert-butoxyethanol (2.31 D), 1-propoxypropan-2-ol (2.14 D), 2-butoxyethanol (2.14 D) and 2-isobutoxyethanol (2.08 D) are recommended. The …
Number of citations: 14 pubs.rsc.org
RL Elliott, RM Oliver, M Hammond… - Journal of medicinal …, 2003 - ACS Publications
… Condensation of the anion of 2-tert-butoxyethanol, generated using lithium bistrimethylsilylamide as the base, with 6-chloronicotinonitrile afforded the 2-alkoxy-5-cyanopyridine 2 in 87…
Number of citations: 28 pubs.acs.org
TV Pham, DV Ho, AT Le, YD Ngo, NTT Dang… - Indonesian Journal of … - journal.ugm.ac.id
This research aims to determine the volatile compounds present in Grewia bulot leaf extracts and evaluate their cytotoxic and antioxidant activities. The volatile constituents of the n-…
Number of citations: 2 journal.ugm.ac.id
G Douhéret, MI Davis, JCR Reis, IJ Fjellanger… - Physical Chemistry …, 2002 - pubs.rsc.org
Ultrasound speed measurements across the entire composition range of aqueous mixtures of both isobutoxyethanol (iC4E1) and tert-butoxyethanol (tC4E1) have been made at 298.15 …
Number of citations: 92 pubs.rsc.org
M Magureanu, NB Mandache, VI Parvulescu - Plasma Chemistry and …, 2007 - Springer
… Several intermediate oxidation compounds were identified as oxidation products of these dyes: 2-tert-butoxyethanol, 3-methoxy-3-methyl-1-butanol (C 6 H 14 O 2 ), 2-ethoxy-…
Number of citations: 105 link.springer.com
R Van Grieken, JL Sotelo, C Martos, JLG Fierro… - Catalysis today, 2000 - Elsevier
… Two by-products are detected: benzaldehyde (BDH) coming from the oxidative cleavage of styrene oxide and 2-phenyl-2-tert-butoxyethanol (2EET) formed through the nucleophilic …
Number of citations: 65 www.sciencedirect.com
XX Wei, JB Cui, R Zhao, J Luo, YM Li… - New Journal of …, 2023 - pubs.rsc.org
… Next, selective ring-opening addition of the aziridine derivative 1-b through the hydroxyl group of 2-tert-butoxyethanol (2-a) was catalyzed by BF 3 ·OEt 2 to give 2-b (yield 59%). Then, …
Number of citations: 0 pubs.rsc.org

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